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molecular formula C6H6ClNO B3143355 5-Chloro-2-methylpyridine 1-Oxide CAS No. 52313-58-3

5-Chloro-2-methylpyridine 1-Oxide

Cat. No. B3143355
M. Wt: 143.57 g/mol
InChI Key: BFQMZTXMCAPZAK-UHFFFAOYSA-N
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Patent
US05250527

Procedure details

To a solution of 5-chloro-2-methylpyridine-N-oxide (9.46 g) in concentrated sulphuric acid (30 ml), a nitration mixture consisting of 30% oleum (28 ml) and fuming nitric acid (47 ml), was added dropwise at 5°-8° over 20 minutes. The reaction mixture was allowed to stand for one hour at room temperature and then heated for 2 hours on a steam bath After allowing to cool the solution was poured onto ice and carefully neutralised with ammonium carbonate, added in portions. The solid was extracted into chloroform, dried, stripped and triturated with petrol to give 5-chloro-4-nitro-2-methylpyridine-N-oxide, (9.83 g), m.p.120°-122°
Quantity
9.46 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[N+:6]([O-:8])[CH:7]=1.OS(O)(=O)=O.O=S(=O)=O.[N+:19]([O-])([OH:21])=[O:20].C(=O)([O-])[O-].[NH4+].[NH4+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([N+:19]([O-:21])=[O:20])=[CH:4][C:5]([CH3:9])=[N+:6]([O-:8])[CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
9.46 g
Type
reactant
Smiles
ClC=1C=CC(=[N+](C1)[O-])C
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Three
Name
Quantity
47 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 5°-8° over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hours on a steam bath
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool the solution
ADDITION
Type
ADDITION
Details
was poured onto ice
ADDITION
Type
ADDITION
Details
added in portions
EXTRACTION
Type
EXTRACTION
Details
The solid was extracted into chloroform
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
triturated with petrol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=CC(=[N+](C1)[O-])C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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